4,7-Dimethoxy-1,2,3-trimethyl-1H-indole
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Overview
Description
4,7-Dimethoxy-1,2,3-trimethyl-1H-indole is a heterocyclic compound with the molecular formula C13H17NO2. This compound belongs to the indole family, which is known for its significant presence in natural products and pharmaceuticals. The indole core structure is a common motif in many biologically active compounds, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-1,2,3-trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the electronic properties of the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,7-Dimethoxy-1,2,3-trimethyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-1,2,3-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system .
Comparison with Similar Compounds
4,7-Dimethoxy-1,2,3-trimethyl-1H-indole can be compared with other similar compounds such as:
4,7-Dimethoxy-1H-indole: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.
1,2,3-Trimethyl-1H-indole: Lacks the methoxy groups, leading to different electronic properties and reactivity.
4,7-Dimethoxy-1H-indole-2-carboxylic acid:
These comparisons highlight the unique structural features of this compound and its distinct properties and applications.
Properties
CAS No. |
62676-77-1 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,7-dimethoxy-1,2,3-trimethylindole |
InChI |
InChI=1S/C13H17NO2/c1-8-9(2)14(3)13-11(16-5)7-6-10(15-4)12(8)13/h6-7H,1-5H3 |
InChI Key |
QKTSDGJADMUDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C(C=CC(=C12)OC)OC)C)C |
Origin of Product |
United States |
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